molecular formula C26H25NO5S B2929109 3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929444-72-4

3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2929109
CAS RN: 929444-72-4
M. Wt: 463.55
InChI Key: CDIHZASFIANATI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a chromeno[8,7-e][1,3]oxazin-4(8H)-one core, which is a type of heterocyclic compound. This core is substituted with a 3,4-dimethoxyphenyl group, a 2-(thiophen-2-yl)ethyl group, and a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 3,4-dimethoxyphenyl and 2-(thiophen-2-yl)ethyl groups are likely to contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the oxazinone ring, the phenyl ring, and the thiophene ring means that it could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups it contains .

Scientific Research Applications

Inhibitory Activity Toward Human Leukocyte Elastase

Compounds structurally similar to the one mentioned, particularly those incorporating elements like thieno[1,3]oxazin-4-ones, have been synthesized and evaluated for their inhibitory activity towards human leukocyte elastase (HLE). For example, a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones showed significant inhibitory activity, with the most potent compound exhibiting a K(i) value of 5.8 nM, acting as acyl-enzyme inhibitors similar to the inhibition of serine proteases by 4H-3,1-benzoxazin-4-ones. This suggests potential therapeutic applications in conditions where HLE plays a role (Gütschow et al., 1999).

Antibacterial and Anti-HIV Studies

Another related compound, "3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives," has been prepared and tested for antibacterial and anti-HIV activities. These studies indicate the potential of such compounds in developing new treatments for bacterial infections and HIV, showcasing the broad spectrum of biomedical applications these molecules can have (Patel et al., 2007).

Advanced Material Synthesis

Compounds with benzoxazine and coumarin rings, which share some structural features with the compound , have been synthesized for applications in materials science. For example, a monomer combining these features was studied for its photodimerization reactions and thermal ring-opening behavior, which could be applied in the development of new polymeric materials with specific light-responsive and thermal properties (Kiskan & Yagci, 2007).

Antimicrobial Evaluation

Similarly, compounds featuring ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized from related chemical precursors and tested for antimicrobial activity. These studies underline the potential use of such compounds in developing new antimicrobial agents, addressing the global challenge of antibiotic resistance (Spoorthy et al., 2021).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-16-24(17-6-8-22(29-2)23(13-17)30-3)25(28)19-7-9-21-20(26(19)32-16)14-27(15-31-21)11-10-18-5-4-12-33-18/h4-9,12-13H,10-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIHZASFIANATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCC4=CC=CS4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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